alpha 1-antitrypsin binding protein 2
Description
Overview of Alpha-1 Antitrypsin as a Multifunctional Protein and Canonical Serine Protease Inhibitor
The canonical function of Alpha-1 Antitrypsin is the irreversible inactivation of serine proteases, most notably neutrophil elastase. nih.govwikipedia.org Neutrophil elastase is a powerful enzyme released by neutrophils during an inflammatory response to destroy invading pathogens. youtube.com However, its unregulated activity can lead to the degradation of host tissues, particularly the elastin (B1584352) fibers in the lungs. wikipedia.orgyoutube.com AAT acts as a "mousetrap," luring the protease to cleave a specific reactive center loop. uniprot.org This cleavage triggers a dramatic conformational change in the AAT molecule, trapping the protease in a stable, inactive complex that is subsequently cleared from circulation. nih.gov
Beyond its primary role as a protease inhibitor, AAT exhibits a remarkable functional plasticity. It has been shown to modulate immune responses, influence cell signaling pathways, and interact with a variety of proteins beyond its classical protease targets. spandidos-publications.comnih.gov This functional diversity is a direct consequence of its molecular structure and its capacity for protein-protein interactions.
The Foundational Significance of Protein-Protein Interactions in AAT's Diverse Biological Functions
The biological activities of Alpha-1 Antitrypsin are fundamentally dependent on its interactions with other proteins. frontiersin.org These interactions can be broadly categorized into two types: the covalent, inhibitory interactions with its target proteases, and the non-covalent, often regulatory, interactions with a wider range of binding partners. nih.govfrontiersin.org The latter category is of growing interest, as it unveils novel mechanisms through which AAT influences physiological and pathological processes.
These non-covalent interactions are mediated by various forces, including electrostatic and hydrophobic interactions. researchgate.net They allow AAT to bind to a spectrum of molecules, including cytokines, chemokines, and cell surface receptors, thereby modulating inflammatory and immune responses. nih.gov The ability of AAT to engage in this extensive network of interactions highlights its role as a key regulator in complex biological systems.
Evolution of Research Perspectives on Alpha-1 Antitrypsin Binding Spectrum and its Broad Implications
Historically, research on Alpha-1 Antitrypsin was predominantly focused on its role in preventing lung damage by inhibiting neutrophil elastase, a perspective largely driven by the discovery of AAT deficiency and its link to emphysema. researchgate.net However, over the past few decades, this view has significantly evolved. Scientists now recognize that AAT's binding capabilities are far more extensive than previously imagined. nih.gov
Modern proteomic techniques have enabled the identification of a growing list of AAT binding partners, revealing its involvement in pathways beyond protease inhibition. researchgate.net This expanded understanding of the AAT "interactome" has profound implications, suggesting that AAT may play a role in a variety of inflammatory and autoimmune diseases. spandidos-publications.com The ongoing exploration of AAT's binding spectrum continues to open new avenues for therapeutic interventions that leverage its multifaceted nature.
Known Binding Partners of Alpha-1 Antitrypsin
While the term "alpha 1-antitrypsin binding protein 2" does not correspond to a specific, officially named protein in current scientific literature, it is understood that Alpha-1 Antitrypsin interacts with a multitude of proteins. These interactions are crucial for its diverse biological functions. The following tables provide a summary of some of the key known binding partners of AAT, categorized by their function.
Table 1: Serine Protease Targets of Alpha-1 Antitrypsin
| Protease | Primary Function | Reference |
| Neutrophil Elastase | Host defense, tissue remodeling | nih.govwikipedia.org |
| Trypsin | Digestion | wikipedia.orguniprot.org |
| Chymotrypsin | Digestion | uniprot.org |
| Plasmin | Fibrinolysis | uniprot.org |
| Thrombin | Blood coagulation | uniprot.org |
| Proteinase 3 | Inflammation, host defense | spandidos-publications.com |
| Cathepsin G | Inflammation, host defense | spandidos-publications.com |
Table 2: Non-Protease Binding Partners of Alpha-1 Antitrypsin
| Protein/Molecule Class | Examples | Functional Relevance | Reference |
| Cytokines | Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β) | Modulation of inflammation | spandidos-publications.com |
| Apolipoproteins | - | Lipid metabolism and transport | nih.gov |
| Complement System Proteins | Complement C3 | Regulation of the complement cascade | nih.gov |
| Caspases | - | Regulation of apoptosis | nih.gov |
Properties
CAS No. |
135316-00-6 |
|---|---|
Molecular Formula |
C11H20O6 |
Synonyms |
alpha 1-antitrypsin binding protein 2 |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of Alpha 1 Antitrypsin Crucial for Binding Competence
Structural Determinants of Alpha-1 Antitrypsin Ligand Recognition and Binding Affinity
The ability of AAT to recognize and bind its target ligands, especially serine proteases, is governed by specific structural features that facilitate a unique inhibitory mechanism.
The primary determinant of AAT's binding specificity is its Reactive Center Loop (RCL), an exposed, flexible loop that extends from the main body of the protein. nih.govmdpi.com This loop acts as a pseudosubstrate for target proteases. bertin-bioreagent.com For its primary target, neutrophil elastase, the crucial residues are located at the P1-P1' position of the RCL, specifically Methionine358-Serine359. nih.govresearchgate.net
The inhibitory process begins when the target protease docks with and cleaves the RCL at this specific site. bertin-bioreagent.commdpi.com This cleavage initiates a rapid and dramatic conformational change, which is the cornerstone of the serpin inhibitory mechanism. mdpi.com The conformation of the distal C-terminal part of the RCL is vital for this initial docking. nih.gov Mutations within the RCL can significantly impair this anti-protease activity without necessarily affecting the protein's secretion, leading to dysfunctional variants. nih.govnih.gov
The native, active structure of AAT is characterized by three β-sheets (A, B, and C) and nine α-helices. nih.govmdpi.com Upon cleavage of the RCL by a protease, the now-severed loop rapidly inserts itself into the central β-sheet A, one of the most significant structural features of the serpin superfamily. mdpi.comresearchgate.net
This translocation drags the covalently attached protease from one pole of the AAT molecule to the other, a distance of approximately 70 Å. mdpi.com The process distorts the active site of the protease, rendering it inactive. mdpi.com The final result is an extremely stable, inactive serpin-protease complex that is then cleared from circulation. bertin-bioreagent.com This entire process, known as the S-to-R (stressed to relaxed) transition, showcases a remarkable example of protein mechanics. researchgate.net Pathogenic mutations can disrupt the stability of these secondary structures, leading to misfolding and polymerization. nih.govnih.gov
Table 1: Key Structural Features of Alpha-1 Antitrypsin
| Feature | Description | Role in Binding |
|---|---|---|
| Reactive Center Loop (RCL) | An exposed, flexible loop (residues G344-P362) containing the protease cleavage site (Met358-Ser359). nih.gov | Acts as a "bait" or pseudosubstrate for the target protease, initiating the inhibitory cascade upon cleavage. bertin-bioreagent.com |
| β-Sheet A | A five-stranded central beta-sheet that is partially open in the native conformation. mdpi.combertin-bioreagent.com | Accepts the cleaved RCL, facilitating the irreversible conformational change that traps and inactivates the protease. mdpi.com |
| α-Helices | Nine alpha-helices (A-I) that form the core scaffold of the protein. mdpi.com | Provide structural stability. Rearrangements, particularly in helix F, can occur during the inhibitory action and in pathogenic variants. nih.gov |
Conformational Plasticity and Metastability in Facilitating AAT-Ligand Interactions
The function of AAT is fundamentally dependent on its conformational plasticity, the ability to transition between different structural states. nih.govnih.gov The native, circulating form of AAT is in a metastable, "stressed" conformation, which stores the necessary potential energy to drive the dramatic structural rearrangement upon protease binding. researchgate.net
This inherent flexibility allows AAT to interact with a wide range of molecules beyond its primary protease targets. nih.govnih.gov However, this plasticity is also a vulnerability. Certain mutations, such as the common Z-variant (Glu342Lys), can destabilize the protein's folding process. nih.govmdpi.com This leads to an unstable intermediate that is prone to polymerization, where the RCL of one AAT molecule inserts into the β-sheet of another. nih.govmdpi.com This process traps the protein within liver cells, leading to a deficiency in circulation and risk of liver disease. youtube.com This highlights how the same conformational flexibility that enables its function can also be the cause of pathology. nih.gov
Impact of Post-Translational Modifications on Alpha-1 Antitrypsin Binding Specificity and Efficiency
Post-translational modifications (PTMs) are crucial modulators of AAT's structure and function, influencing its stability, binding affinity, and immunomodulatory roles. nih.govnih.gov These modifications can significantly alter AAT's interaction with both proteases and other biological molecules.
AAT is a glycoprotein (B1211001) with three asparagine (Asn)-linked (N-linked) glycosylation sites at positions Asn46, Asn83, and Asn247. mdpi.commdpi.com These carbohydrate chains constitute about 15% of the molecule's total weight and play a significant role in its stability and function. mdpi.com
The specific composition of these glycans, or glycoforms, can change in response to inflammation. nih.govatsjournals.org For example, during the resolution phase of pneumonia, an increase in sialylated AAT enhances its ability to bind to the chemokine interleukin-8 (IL-8). nih.govatsjournals.org This interaction prevents IL-8 from binding to its receptor on neutrophils, thereby reducing neutrophil chemotaxis and modulating the inflammatory response. nih.govatsjournals.org Different glycosylation patterns have also been studied as potential biomarkers for various types of cancer, as they can distinguish between malignant and benign conditions. oup.com While non-glycosylated AAT can still inhibit neutrophil elastase, the glycosylation state is critical for many of its immunomodulatory functions and affects its plasma half-life. acs.org
The functional domains of AAT are highly susceptible to chemical modifications from the inflammatory microenvironment, particularly oxidation and S-nitrosylation.
Oxidation: The critical methionine residue at position 358 (Met358) in the RCL is highly susceptible to oxidation. mdpi.com Oxidants, such as those in cigarette smoke or released by inflammatory cells, can convert this methionine to methionine sulfoxide. nih.govmdpi.com This single modification dramatically reduces AAT's ability to inhibit neutrophil elastase, effectively inactivating its primary protective function in the lungs. mdpi.commdpi.com This "acquired" AAT deficiency is a key factor in the development of emphysema in smokers, as it shifts the protease-antiprotease balance in favor of tissue destruction. nih.govresearchgate.net Interestingly, while oxidized AAT loses its anti-elastase capacity, it may retain some anti-inflammatory properties. nih.govmdpi.com
S-Nitrosylation: AAT possesses a single cysteine residue (Cys232) that can undergo S-nitrosylation—the covalent attachment of a nitric oxide group—in an inflammatory environment rich in reactive nitrogen species. mdpi.commdpi.com This modification alters the protein's function. S-nitrosylated AAT (S-NO-AAT) fails to inhibit LPS-induced inflammation and instead appears to gain pro-inflammatory and antibacterial capabilities. nih.gov It can trigger macrophages to adopt an inflammatory phenotype and enhance the clearance of intracellular bacteria, suggesting that S-nitrosylation acts as a molecular switch, repurposing AAT's function in the context of infection. nih.gov
Table 2: Effects of Key Post-Translational Modifications on AAT Function
| Modification | Site(s) | Effect on Binding and Function |
|---|---|---|
| Glycosylation | Asn46, Asn83, Asn247 mdpi.com | Modulates stability, plasma half-life, and immunomodulatory interactions. Specific glycoforms can increase binding to non-protease targets like IL-8. atsjournals.orgacs.org |
| Oxidation | Met351, Met358 (in RCL) mdpi.com | Drastically reduces or eliminates inhibitory activity against neutrophil elastase, leading to functional deficiency. mdpi.commdpi.com |
| S-Nitrosylation | Cys232 mdpi.com | Alters function from anti-inflammatory to pro-inflammatory and enhances antibacterial activity. nih.gov |
Mechanisms and Specificity of Alpha 1 Antitrypsin S Diverse Binding Interactions
Detailed Mechanisms of Protease Inhibition Through Covalent Complex Formation by AAT
AAT belongs to the serpin superfamily, which employs a unique and highly efficient "suicide" or "substrate-like" inhibitory mechanism. unibs.ityoutube.com This process involves the formation of a stable, covalent complex with the target protease, leading to the irreversible inactivation of both the enzyme and the inhibitor. unibs.ityoutube.com The core of this mechanism lies in AAT's exposed Reactive Center Loop (RCL), a flexible peptide sequence that acts as a "bait" for the protease. unibs.itresearchgate.netresearchgate.net
The protease initially binds to the RCL as if it were a typical substrate. youtube.com Cleavage of a specific peptide bond within the RCL by the protease triggers a rapid and dramatic conformational change in the AAT molecule. unibs.itresearchgate.net The cleaved RCL inserts itself into the main body of the AAT protein, forming a new beta-strand. This structural rearrangement acts like a spring-loaded trap, pulling the covalently attached protease from one pole of the AAT molecule to the other, distorting the protease's active site and rendering it inactive. youtube.comresearchgate.net The resulting 1:1 stoichiometric complex is extremely stable and is subsequently cleared from circulation. researchgate.netnih.gov
The primary physiological target of AAT is neutrophil elastase (NE), a potent serine protease released by neutrophils during inflammation. mdpi.comnih.gov Unchecked NE activity can degrade key components of the extracellular matrix, such as elastin (B1584352), leading to tissue damage, particularly in the lungs, which is the hallmark of AAT deficiency-related emphysema. wikipedia.orgnih.gov
The interaction between AAT and NE is exceptionally efficient, characterized by a very high association rate constant (k-assoc). nih.gov The specificity of this interaction is determined by the amino acid sequence of the RCL, particularly the P1 residue, which is methionine in normal AAT. researchgate.net Upon cleavage of the RCL by NE, the resulting conformational change traps the enzyme, effectively neutralizing its destructive potential. unibs.itresearchgate.net This rapid and irreversible inhibition is crucial for maintaining the protease-antiprotease balance in the lower respiratory tract. youtube.com
Mutations in the SERPINA1 gene can lead to dysfunctional AAT variants. For example, the Z variant, the most common cause of severe AAT deficiency, has a reduced association rate for NE and is prone to polymerization within liver cells, leading to low circulating levels. nih.govnih.gov Other mutations directly within the RCL can impair or abolish anti-elastase activity even if the protein is secreted normally. unibs.itnih.gov
Interactive Table 1: Kinetic Parameters of AAT Inhibition of Neutrophil Elastase This table summarizes the association rate constants for different AAT phenotypes inhibiting human neutrophil elastase (HNE), highlighting how genetic variants can affect inhibitory function.
| AAT Phenotype | Association Rate Constant (k assoc) at 25°C (x 10⁶ M⁻¹s⁻¹) | Implication for HNE Inhibition |
|---|---|---|
| M (Normal) | 9.1 (SD 0.9) nih.gov | Normal, efficient inhibition. |
| MZ (Heterozygote) | 9.7 (SD 0.9) nih.gov | Near-normal inhibitory activity. |
| F | 4.2 (SD 0.8) nih.gov | Dysfunctional; reduced activity similar to Z variant. nih.gov |
| FZ (Heterozygote) | 4.0 (SD 0.4) nih.gov | Reduced activity, leading to longer in vivo inhibition time and greater risk of proteolytic damage compared to MZ. nih.gov |
| Z | 5.1 (SD 0.6) nih.gov | Dysfunctional; significantly reduced inhibitory activity. nih.gov |
| S | 8.6 (SD 0.6) nih.gov | Near-normal inhibitory activity. |
While NE is its primary target, AAT can also inhibit a range of other serine proteases, although generally with less efficiency. researchgate.netatsjournals.org These interactions follow the same fundamental serpin mechanism of forming a stable 1:1 covalent complex. nih.gov
Trypsin and Chymotrypsin : Early studies demonstrated that AAT binds tightly and completely to pancreatic trypsin and chymotrypsin, with dissociation constants estimated to be less than 5 x 10⁻⁹ M. nih.gov The interaction involves the formation of a stable complex, and peptide cleavage is not observed unless the complex is dissociated under specific conditions. nih.gov
Thrombin and Plasmin : AAT is also an inhibitor of thrombin and plasmin, key enzymes in the coagulation and fibrinolytic systems, respectively. nih.govatsjournals.org The inhibition of both the clotting and esterase activities of thrombin is a time- and temperature-dependent reaction. nih.govnih.gov While AAT forms a 1:1 complex with thrombin, the mechanism may differ slightly from that with trypsin. nih.govnih.gov The inhibitory efficacy against thrombin and plasmin is about six-fold lower than against NE. nih.gov In the context of inflammation, such as that induced by cigarette smoke, AAT's ability to neutralize thrombin and plasmin can prevent the activation of protease-activated receptors (PARs) on macrophages, thereby reducing the release of pro-inflammatory molecules. atsjournals.orgnih.gov
Interactive Table 2: AAT Inhibition of Various Serine Proteases This table provides an overview of AAT's inhibitory activity against different serine proteases.
| Target Protease | Association Rate Constant (k assoc) (M⁻¹s⁻¹) | Key Findings |
|---|---|---|
| Neutrophil Elastase (NE) | 6.5 x 10⁷ nih.gov | Primary physiological target; highly efficient inhibition. nih.gov |
| Proteinase 3 (PR3) | 8.1 x 10⁶ nih.gov | Efficient inhibition, though slower than NE. nih.gov |
| Cathepsin G (CG) | 4.1 x 10⁵ nih.gov | Moderate inhibition. nih.gov |
| Thrombin | Slower than NE (~6-fold less efficient) nih.gov | Forms a 1:1 complex; inhibits clotting and esterase activity. nih.govnih.gov |
| Plasmin | Slower than NE (~6-fold less efficient) nih.gov | Inhibits fibrinolytic activity. atsjournals.orgnih.gov |
| Trypsin | Dissociation constant < 5 x 10⁻⁹ M nih.gov | Tightly bound in a 1:1 complex. nih.gov |
| Chymotrypsin | Dissociation constant < 5 x 10⁻⁹ M nih.gov | Tightly bound in a 1:1 complex. nih.gov |
Molecular Interactions with Non-Protease Binding Partners of Alpha-1 Antitrypsin
Beyond its role as a protease inhibitor, AAT engages in numerous interactions with non-protease molecules, which underpins its broad immunomodulatory functions. nih.gov These interactions are often independent of its RCL and involve other domains of the protein.
AAT plays a significant role in regulating neutrophil migration to sites of inflammation. One key mechanism is its ability to directly bind to the potent neutrophil chemoattractant, Interleukin-8 (IL-8). nih.govnih.gov Studies have shown that glycosylated AAT can form a complex with IL-8. nih.govresearchgate.net This binding prevents IL-8 from interacting with its cognate receptor, CXCR1, on the surface of neutrophils. nih.govnih.gov By sequestering IL-8, AAT effectively dampens the chemotactic signal, reducing neutrophil recruitment and subsequent inflammation. nih.govnih.gov This inhibitory effect can be overcome by high concentrations of the chemokine, suggesting a competitive interaction. nih.gov
AAT can directly associate with the surface of neutrophils and other immune cells by binding to specific receptors.
FcγRIIIb (CD16b) : AAT has been shown to interact with FcγRIIIb, a glycosylphosphatidylinositol (GPI)-anchored receptor found on the neutrophil membrane. nih.govnih.gov This interaction is significant for modulating neutrophil responses to soluble immune complexes. nih.gov By associating with FcγRIIIb within membrane lipid rafts, AAT can influence receptor shedding and subsequent cell signaling. nih.gov
CD36 : AAT and its C-terminal fragment can bind to the scavenger receptor CD36, which is expressed on monocytes and macrophages. nih.govnih.gov This interaction can trigger intracellular signaling pathways, such as the activation of phospholipase A2β, and influence cellular responses, including the control of inflammasome activation. nih.govresearchgate.net The binding of an AAT fragment to CD36 has been shown to induce a pro-inflammatory state in monocytes, suggesting a complex role in atherogenesis. nih.gov
AAT can modulate cellular functions by inhibiting the activity of membrane-bound enzymes. A key example is its interaction with ADAM-17 (a disintegrin and metalloproteinase domain-17), also known as TNF-α converting enzyme (TACE). nih.govnih.gov
ADAM-17 is responsible for the shedding of various cell surface proteins, including TNF receptor 1 (TNF-R1) and the aforementioned FcγRIIIb. nih.govnih.gov By inhibiting ADAM-17 activity, AAT prevents the cleavage and release of FcγRIIIb from the neutrophil surface. nih.govnih.gov This stabilization of FcγRIIIb on the membrane modulates neutrophil chemotaxis in response to soluble immune complexes. nih.govnih.gov This mechanism provides another layer of control by which AAT regulates neutrophil trafficking and activation during an inflammatory response. nih.gov
Alpha-1 Antitrypsin Interactions within the Complement System
Alpha-1 antitrypsin (AAT), a key serine protease inhibitor, also plays a significant role in modulating the complement system, a crucial component of innate immunity. nih.govdovepress.com Research has identified a direct binding interaction between AAT and complement component 3 (C3), a central protein in the complement cascade. bmj.comnih.gov This interaction highlights the immunomodulatory functions of AAT beyond its primary role of inhibiting neutrophil elastase. bmj.comnih.gov
Studies have demonstrated this binding both in vivo and in vitro. Co-immunoprecipitation experiments using plasma samples have successfully isolated AAT bound to C3. bmj.com Further investigations with purified proteins confirmed that this is a direct interaction, not mediated by an intermediate protein complex. bmj.com
The clinical relevance of this interaction is particularly evident in individuals with Alpha-1 Antitrypsin Deficiency (AATD). In these patients, there is evidence of increased complement activation. nih.govnih.gov A significant finding is the elevated level of C3d, a breakdown product of C3, in the plasma of individuals with AATD compared to healthy controls. bmj.comnih.gov Moreover, a direct correlation has been established between the plasma levels of C3d and the severity of radiographic pulmonary emphysema in AATD patients. bmj.comnih.gov This suggests that dysregulation of the complement system may contribute to the pathogenesis of lung disease associated with AATD. bmj.comnih.gov
Encouragingly, AAT augmentation therapy has been shown to mitigate this complement activation. In AATD patients receiving this therapy, plasma levels of C3d were significantly reduced, indicating that restoring AAT levels helps to control the complement system. bmj.comnih.gov These findings underscore the homeostatic role of AAT in restraining the inflammatory potential of the complement cascade.
| Parameter | Healthy Controls | AATD Patients (Untreated) | AATD Patients (Post-Augmentation Therapy) | Significance |
|---|---|---|---|---|
| Plasma C3d (µg/mL) | 0.04 | 1.96 | 0.15 | Increased in AATD, reduced with therapy. bmj.com |
| Correlation (C3d vs. Emphysema) | N/A | R² = 0.37, p=0.001 | Positive correlation between C3d and lung disease severity. bmj.comnih.gov |
Direct Binding to and Modulation of Protein Phosphatase 2A (PP2A) Activity
Beyond its interactions with proteases, alpha-1 antitrypsin (AAT) directly binds to and activates Protein Phosphatase 2A (PP2A), a major serine-threonine phosphatase involved in regulating key cellular processes like inflammation and apoptosis. nih.govnih.gov This interaction reveals a critical non-inhibitory, anti-inflammatory mechanism of AAT. mdpi.com
Studies have shown that AAT-deficient (PiZZ) individuals have significantly lower PP2A activity in their peripheral blood neutrophils compared to healthy (PiMM) individuals. nih.govnih.gov The direct application of purified AAT protein has been demonstrated to activate PP2A in a variety of human cells, including neutrophils, monocytes, and airway epithelial cells, as well as in mouse lungs. nih.govnih.gov This activation is dependent on a functionally active AAT protein; oxidized or recombinant/inactive forms of AAT fail to induce a PP2A response. nih.gov
The mechanism of activation involves another phosphatase, protein tyrosine phosphatase 1B (PTP1B). nih.gov AAT stimulates PTP1B to dephosphorylate the catalytic subunit of PP2A at a specific tyrosine residue (Tyr-307), thereby activating it. nih.govatsjournals.org This entire activation cascade has also been shown to require the activity of protein kinase A (PKA). nih.govatsjournals.org
Once activated by AAT, PP2A exerts downstream anti-inflammatory effects. It can prevent the phosphorylation of key signaling molecules like p38 and IκBα, which in turn inhibits the activation of the pro-inflammatory transcription factor NF-κB. nih.govnih.govatsjournals.org This leads to a reduction in the production of inflammatory cytokines and matrix metalloproteinases that are typically induced by stimuli like tumor necrosis factor-alpha (TNF-α). nih.govnih.gov Therefore, the AAT-PP2A axis represents a significant pathway by which AAT counters inflammatory and proteolytic responses in the lung. nih.govmdpi.com
| Cell Type/Model | Treatment | Effect on PP2A Activity | Downstream Consequence |
|---|---|---|---|
| Human Neutrophils, Monocytes, Airway Epithelial Cells | 2 µM AAT for 24 hours | Enhanced PP2A activity. nih.gov | Inhibition of TNF-α induced inflammation. nih.gov |
| A549 Lung Epithelial Cells | Serum from PiMM individuals | Increased PP2A activity. nih.gov | Prevention of p38 and IκBα phosphorylation. nih.gov |
| A549 Lung Epithelial Cells | Serum from PiZZ individuals | No significant increase in PP2A activity. nih.gov | N/A |
| Mouse Lungs | Intranasal AAT administration | Significantly increased PP2A activity. nih.gov | Dephosphorylation of PP2A catalytic subunit. nih.gov |
Binding to Viral Proteins (e.g., TMPRSS2) and Antiviral Implications
Alpha-1 antitrypsin (AAT) has been identified as an inhibitor of Transmembrane Serine Protease 2 (TMPRSS2), a host cell protease crucial for the entry of several viruses, including SARS-CoV-2. researchgate.netpaijournal.comnih.govnih.gov This discovery has highlighted the antiviral potential of AAT, positioning it as a component of the innate immune defense against respiratory pathogens. researchgate.netnih.gov
The mechanism of viral entry for SARS-CoV-2 involves the priming of its spike (S) protein, which allows it to bind to the ACE2 receptor on host cells. paijournal.combiorxiv.orgfrontiersin.org TMPRSS2 is one of the main proteases responsible for this priming step. paijournal.comnih.gov By binding to and inactivating TMPRSS2, AAT effectively blocks this critical process. researchgate.netnih.gov Structural modeling shows that AAT docks to an extracellular domain of TMPRSS2 in a conformation suitable for catalysis, typical of serine protease-inhibitor complexes. paijournal.comnih.govbiorxiv.org
In vitro studies have confirmed that AAT inhibits TMPRSS2 activity at physiological concentrations. researchgate.netnih.gov This inhibitory action translates to a suppression of SARS-CoV-2 entry and replication in various cell lines and, importantly, in primary human airway epithelial cultures. researchgate.netnih.gov The antiviral effect is dose-dependent and has been demonstrated using both purified AAT (Prolastin) and through the analysis of antiviral fractions from bronchoalveolar lavage fluid, which were found to contain AAT. researchgate.netfrontiersin.org These findings suggest that endogenous levels of AAT in the respiratory tract may play a protective role against viral infections and that therapeutic administration of AAT could be a viable strategy to limit viral dissemination. nih.govnih.govnih.gov
| System | AAT Treatment | Observed Effect | Reference |
|---|---|---|---|
| SARS-CoV-2 Spike Pseudoparticles in Caco-2 cells | AAT (Prolastin) | Inhibited pseudovirus entry. | researchgate.net |
| SARS-CoV-2 infected cells | Physiological concentrations of AAT | Suppressed viral replication. | researchgate.netnih.gov |
| HEK293T cells overexpressing TMPRSS2 | Physiological concentrations of AAT | Potently inhibited TMPRSS2 activity. | nih.gov |
| Authentic SARS-CoV-2 in 293T-ACE2 cells | Increasing concentrations of AAT | Inhibited protease-mediated viral entry. | nih.gov |
Biophysical Analysis of Electrostatic, Glycan, and Hydrophobic Contributions to AAT Binding Interfaces
The diverse binding capabilities of alpha-1 antitrypsin (AAT) are governed by the complex biophysical properties of its surface, involving a combination of electrostatic, glycan-mediated, and hydrophobic interactions. nih.govnih.gov These features allow AAT to interact with a wide range of partners beyond its canonical protease targets. nih.govnih.gov
Electrostatic and Hydrophilic Contributions: The total accessible surface area of AAT is approximately 2.34 × 10⁴ Ų, and it is predominantly hydrophilic, surrounding a hydrophobic core. nih.gov The surface exhibits a distinct dipolar character. nih.gov At a physiological pH, AAT carries a net negative charge, with an isoelectric point (pI) of 5.37. nih.gov This electrostatic nature is fundamental to many of its non-specific protein-protein interactions. nih.gov
Glycan Contributions: AAT is a glycoprotein (B1211001), with three N-linked oligosaccharide residues that contribute about 12.5% to its total molecular mass. nih.govacs.org These glycan chains are not merely structural; they are crucial for the immunomodulatory functions of AAT. acs.orgmdpi.com The specific glycosylation pattern, particularly the degree of sialylation, can significantly alter AAT's binding properties. nih.govmdpi.com For instance, highly sialylated AAT shows a strong binding affinity for positively charged chemokines like Interleukin-8 (IL-8), an interaction that inhibits neutrophil chemotaxis. nih.govbiorxiv.org This demonstrates that the glycan moieties can directly mediate electrostatic interactions with binding partners, modulating immune cell function. nih.govmdpi.com
Hydrophobic Contributions: While the surface is largely hydrophilic, approximately 13% of AAT's accessible surface area (around 3.2 × 10³ Ų) is hydrophobic. nih.gov To date, five distinct hydrophobic pockets have been identified on the protein's surface. nih.gov These pockets serve as potential binding sites for small hydrophobic molecules. A notable example is the binding of the potent neutrophil chemoattractant leukotriene B4 (LTB4) to one of these hydrophobic sites, which contributes to AAT's anti-inflammatory effects. nih.gov The central hydrophobic core of AAT is also critical for its structural integrity and function as a protease inhibitor. nih.gov
The interplay of these biophysical characteristics—a charged, glycosylated surface dotted with hydrophobic regions—creates a versatile binding interface that enables AAT to engage in a wide spectrum of molecular interactions, underpinning its multifaceted role in health and disease. nih.govnih.gov
| Biophysical Feature | Description | Functional Significance |
|---|---|---|
| Surface Area | Total accessible surface area: ~2.34 × 10⁴ Ų. nih.gov | Provides a large interface for molecular interactions. |
| Hydrophilic Nature | The surface is largely hydrophilic, surrounding a hydrophobic core. nih.gov | Facilitates solubility and interactions in aqueous environments. |
| Electrostatic Charge | Dipolar surface with a net negative charge at physiological pH (pI = 5.37). nih.gov | Mediates electrostatic interactions with binding partners like chemokines. nih.gov |
| Glycosylation | Three N-linked oligosaccharide residues, comprising ~12.5% of molecular mass. nih.govacs.org | Crucial for immunomodulatory functions and specific binding (e.g., to IL-8). nih.govmdpi.com |
| Hydrophobic Pockets | ~13% of the surface is hydrophobic (~3.2 × 10³ Ų), with five identified pockets. nih.gov | Binding sites for small hydrophobic molecules like leukotriene B4. nih.gov |
Cellular and Subcellular Dynamics Governing Alpha 1 Antitrypsin Binding and Distribution
Intracellular AAT Folding, Trafficking, and the Influence on Binding Partner Availability
The journey of AAT begins within the cell, where its conformation is established and its path to secretion is determined. This intracellular phase is a critical checkpoint that governs the availability of functional AAT to bind with its target partners.
As a secretory protein, AAT is synthesized and folded within the endoplasmic reticulum (ER). mdpi.com The ER maintains a stringent quality control system to ensure that only correctly folded proteins are trafficked for secretion. This system relies on a network of ER-resident enzymes and molecular chaperones. nih.govmdpi.com
Key chaperones involved in the folding of AAT include Binding Immunoglobulin Protein (BiP) and Protein Disulfide Isomerase (PDI). atsjournals.orgnih.gov These chaperones assist in the proper conformational maturation of the nascent AAT polypeptide. mdpi.com In the case of folding intermediates or misfolded proteins, such as the common Z-variant of AAT (Z-AAT), these chaperones recognize the aberrant structures. mdpi.comatsjournals.org For instance, the chaperone BiP complexes with incorrectly folded proteins, targeting them for degradation pathways like ER-associated degradation (ERAD). nih.gov If a misfolded AAT molecule cannot be corrected, it is eventually targeted for degradation by the proteasome, a process initiated by de-mannosylation by enzymes like ER Mannosidase I. nih.govmdpi.com
Recent research suggests that under certain stress conditions, BiP can be N-terminally arginylated and translocated to the cytosol, where it binds to misfolded proteins and is targeted for autophagy via p62 binding. nih.gov This highlights the intricate and multi-faceted roles of chaperones in managing cellular proteostasis. mdpi.com
The most common disease-causing mutation in the AAT gene, the Z-mutation (Glu342Lys), results in a protein that is prone to misfolding and polymerization. nih.goversnet.org This polymerization, where one AAT molecule's reactive loop inserts into the β-sheet of another, forms long chains that accumulate within the ER of hepatocytes, the primary AAT-producing cells. nih.govresearchgate.netnih.gov
This intracellular polymerization has severe consequences:
Reduced Secretion : The polymers are retained within the ER, leading to a significant decrease in circulating AAT levels, often to only 10-15% of normal. nih.govresearchgate.netnih.gov This retention is the basis for the loss-of-function aspect of AAT deficiency, leaving the lungs vulnerable to damage from proteases like neutrophil elastase. nih.govnih.gov
Hepatotoxicity : The accumulation of these polymers within the hepatocyte ER is a toxic gain-of-function, causing cellular stress that can lead to liver disease, including cirrhosis and hepatocellular carcinoma. nih.govnih.govnih.gov The polymer aggregates form inclusion bodies that are a histological hallmark of the disease. ersnet.orgnih.gov
Altered Binding Partner Availability : The failure to secrete functional AAT monomers drastically reduces their availability to bind and inhibit target proteases in the extracellular space, most notably neutrophil elastase in the lungs. nih.govyoutube.com While some studies show that polymers can be secreted from cells, these extracellular polymers are not functionally active as protease inhibitors and may even act as pro-inflammatory signals. ersnet.orgnih.gov
Some chemical chaperones, like 4-phenylbutyric acid (PBA), have been shown to mediate an increase in the secretion of the functional, albeit mutant, Z-AAT, suggesting a potential therapeutic avenue to address the secretion defect. nih.govpnas.org
Table 1: Effects of Intracellular AAT Polymerization
| Consequence | Description | Key References |
|---|---|---|
| Reduced Secretion | Polymer aggregates are trapped in the ER, decreasing plasma AAT levels to 10-15% of normal. | nih.govresearchgate.netnih.gov |
| Hepatotoxicity | Accumulation of polymers in hepatocytes leads to ER stress, inclusion body formation, and liver damage. | nih.govnih.govnih.gov |
| ER Dysfunction | Polymer matrices can immobilize essential ER chaperones and other proteins, impairing their function. | nih.gov |
| Loss of Protective Function | Greatly diminished levels of secreted AAT lead to uncontrolled protease activity, particularly in the lungs. | nih.govyoutube.com |
| Pro-inflammatory Signaling | Secreted polymers can act as chemoattractants for neutrophils, potentially exacerbating inflammation. | ersnet.orgnih.gov |
Extracellular Localization of Alpha-1 Antitrypsin and Accessibility to Target Binding Partners
Once successfully secreted, AAT circulates in the plasma at high concentrations and diffuses into various tissues to perform its primary function as a protease inhibitor. abcam.comnih.gov Its main target is neutrophil elastase, a potent enzyme released by neutrophils during inflammation that can degrade connective tissue components like elastin (B1584352). nih.govyoutube.com
The accessibility of AAT to its binding partners is determined by its localization. In the lungs, AAT must cross the endothelial barrier to reach the epithelial lining fluid where it can protect the lung parenchyma from elastolytic damage. nih.govnih.gov Studies have shown that lung endothelial cells can actively take up circulating AAT and transport it towards the alveolar epithelium. nih.govnih.gov This transcytosis is a crucial step in ensuring adequate anti-protease protection in the lung. nih.gov However, this transport can be impaired for polymerized AAT or in the presence of stressors like cigarette smoke extract. nih.gov
Beyond its anti-protease role, extracellular AAT interacts with a wide array of partners, including cytokines and cell surface receptors, to modulate immune responses. nih.govmdpi.com For example, it can bind to tumor necrosis factor receptor (TNFR) and inhibit the activity of pro-inflammatory cytokines, contributing to the resolution of inflammation. nih.gov The formation of AAT-protease complexes facilitates their clearance from circulation. nih.govnih.gov
Tissue-Specific and Cell-Specific Expression Profiles and their Impact on Localized Binding Interactions (e.g., Liver, Lung Epithelial Cells, Immune Cells)
While hepatocytes are the primary source of circulating AAT, contributing to the vast majority of the protein found in plasma, AAT is also produced locally by various other cell types. mdpi.comnih.govqedbio.com This localized production can be crucial for tissue-specific protection and immune regulation.
Liver : As the main production site, the liver is central to AAT biology. nih.govqedbio.com In AAT deficiency, the accumulation of Z-AAT polymers within hepatocytes is the direct cause of liver disease. nih.govxiahepublishing.com The systemic inflammation associated with lung disease in AATD patients can, in turn, aggravate the underlying liver condition. xiahepublishing.com
Lung Epithelial Cells : Bronchial epithelial cells and alveolar cells produce AAT locally. nih.govatsjournals.orgatsjournals.org This local synthesis provides an immediate line of defense against proteases at the mucosal surface. nih.gov However, these cells can also produce and accumulate Z-AAT polymers, which can contribute to a local gain-of-function toxicity, ER stress, and a pro-inflammatory response within the lung itself, exacerbating emphysema development. atsjournals.orgatsjournals.org Inflammatory stimuli, such as oncostatin M, can increase the expression and secretion of Z-AAT and its polymers from bronchial epithelial cells. nih.gov
Immune Cells : Monocytes and macrophages also synthesize and secrete AAT. nih.govnih.gov This production is regulated differently than in hepatocytes, with specific transcriptional elements controlling its expression in these immune cells. nih.gov The AAT produced by these cells plays a significant role in modulating local inflammatory and immune responses. nih.gov For example, AAT can suppress the activation of monocytes and influence cytokine production. nih.gov In AAT deficiency, neutrophils may exhibit increased apoptosis due to ER stress from intracellular Z-AAT accumulation, impairing their antibacterial function. frontiersin.org
Table 2: Tissue-Specific Expression and Role of AAT
| Cell/Tissue Type | Primary Role in AAT Biology | Impact of Z-AAT Mutation | Key References |
|---|---|---|---|
| Liver (Hepatocytes) | Major site of synthesis for circulating AAT (>80%). | Intracellular polymer accumulation leads to ER stress, cellular toxicity, fibrosis, and cirrhosis. | nih.govqedbio.comxiahepublishing.com |
| Lung (Epithelial Cells) | Local production for immediate anti-protease defense at the mucosal surface. | Local production and accumulation of Z-AAT polymers can cause epithelial cell stress and amplify inflammation. | nih.govatsjournals.orgatsjournals.org |
| Immune Cells (Monocytes, Macrophages) | Local synthesis for immunomodulation; regulation of cytokine responses. | Circulating polymers can act as chemoattractants; intracellular accumulation in neutrophils can impair function. | nih.govnih.govfrontiersin.org |
Regulatory Mechanisms Modulating Alpha 1 Antitrypsin Binding Functions
Transcriptional and Post-Transcriptional Regulation of AAT Gene Expression
The expression of the SERPINA1 gene, which encodes AAT, is meticulously regulated to maintain basal protective levels and to respond to inflammatory challenges. nih.govnih.gov This regulation occurs at both the transcriptional and post-transcriptional stages, involving tissue-specific elements and intricate molecular interactions.
Transcriptional Control: AAT is synthesized predominantly by liver hepatocytes, with basal expression being driven by the synergistic action of liver-specific transcription factors, namely hepatocyte nuclear factor 1-alpha (HNF-1α) and hepatocyte nuclear factor 4 (HNF-4). nih.gov The SERPINA1 gene features distinct promoters that control its expression in a tissue-specific manner. nih.govresearchgate.net For instance, while the IC promoter regulates transcription in hepatocytes, the IA and IB promoters mediate AAT release in monocytes and macrophages. mdpi.com
During an inflammatory response, AAT gene expression is significantly upregulated. This induction is largely mediated by cytokines, which act on specific enhancer elements within the gene. An important enhancer region located approximately 1.2 kb downstream from the final exon modulates the response to inflammatory cytokines like Interleukin-6 (IL-6) and Oncostatin M. nih.gov
Post-Transcriptional Control: Beyond transcription, AAT expression is fine-tuned by post-transcriptional mechanisms. The SERPINA1 gene produces a remarkable number of mRNA isoforms through alternative splicing, entirely within the 5'-untranslated region (5'-UTR). pnas.org These isoforms, while all coding for the identical AAT protein, exhibit different expression levels across tissues, suggesting that this differential splicing is a key regulatory layer. pnas.org
This regulation is achieved through a complex interplay of features within the 5'-UTRs:
Upstream Open Reading Frames (uORFs): The 5'-UTRs can contain up to three uORFs. The inclusion of these uORFs via splicing can significantly suppress the translation of the main AAT coding sequence. pnas.org Disrupting these uORFs has been shown to markedly increase translation efficiency. pnas.org
RNA Secondary Structure: The alternative splicing events create distinct local secondary structures within the 5'-UTR of the mRNA transcripts. pnas.org These structural differences can influence the efficiency of translation initiation. pnas.org
Translational Suppression: In certain cellular stress conditions, the translation of AAT mRNA can be selectively inhibited. This is mediated by the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α) and an increased association of RNA-binding proteins, such as the stress granule protein G3BP1, with the AAT mRNA. nih.govnih.gov
Interactive Table: Key Regulators of AAT Gene Expression
| Regulator Type | Specific Factor | Function | Source |
|---|---|---|---|
| Transcription Factor | Hepatocyte Nuclear Factor 1α (HNF-1α) | Regulates basal expression in the liver. nih.gov | nih.gov |
| Transcription Factor | Hepatocyte Nuclear Factor 4 (HNF-4) | Works with HNF-1α for basal liver expression. nih.gov | nih.gov |
| Cytokine | Interleukin-6 (IL-6) | Induces AAT expression during inflammation. nih.gov | nih.gov |
| Cytokine | Oncostatin M | Induces AAT expression via a 3' enhancer. nih.gov | nih.gov |
| Post-Transcriptional | Upstream Open Reading Frames (uORFs) | Suppress translation of the main AAT protein. pnas.org | pnas.org |
| Post-Transcriptional | eIF2α Phosphorylation | Mediates translational suppression under stress. nih.govnih.gov | nih.govnih.gov |
Regulation of AAT Binding Activity by Acute Phase Response and Inflammatory Stimuli
AAT is a positive acute-phase reactant, meaning its plasma concentration increases significantly during inflammatory states. nih.govnih.gov This response is a critical component of the body's innate immunity, designed to enhance the inhibition of proteases released from activated immune cells like neutrophils. nih.govmdpi.com
During inflammation, infection, or tissue injury, pro-inflammatory cytokines are released, with Interleukin-6 (IL-6) being the primary inducer of the acute-phase protein response in the liver. mdpi.comnih.gov Other cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) also contribute to this upregulation. mdpi.comspandidos-publications.com This cytokine surge can lead to a two- to four-fold increase in circulating AAT levels. mdpi.com In tissues like the lung, local AAT synthesis can be increased by as much as 100-fold by cytokines. nih.gov
The elevated AAT levels have profound immunomodulatory effects beyond simple protease inhibition:
Cytokine Modulation: AAT can directly bind to and modulate the activity of cytokines. For example, it can bind to IL-8, a potent neutrophil chemoattractant, thereby disrupting neutrophil migration to inflammatory sites. nih.gov It also interacts with TNF-α signaling pathways, reducing the secretion of this pro-inflammatory cytokine. mdpi.comnih.gov
Signaling Pathway Interaction: Evidence suggests that AAT's anti-inflammatory actions may involve interaction with the CSF-1/M-CSF (colony-stimulating factor-1) and subsequent disruption of JAK-STAT signaling pathways. atsjournals.org
This upregulation during the acute phase response highlights AAT's role not just as a static shield, but as an active participant in regulating the intensity and duration of inflammation. mdpi.com
Allosteric Regulation and Ligand-Induced Conformational Changes in Alpha-1 Antitrypsin Binding
The primary binding function of AAT—the inhibition of its target proteases—is governed by a sophisticated mechanism of ligand-induced conformational change characteristic of the serpin superfamily. wikipedia.orgnih.gov This process can be viewed as a form of allosteric regulation, where the binding event at one site (the reactive loop) triggers a massive, irreversible structural rearrangement throughout the protein.
The key structural features involved are:
Reactive Centre Loop (RCL): AAT possesses an exposed, flexible loop, the RCL, which acts as a "bait" for the target protease. nih.govresearchgate.net The sequence of this loop mimics the natural substrate of the protease. researchgate.net
Protease Binding and Cleavage: The target protease, such as neutrophil elastase, binds to the RCL as if it were a normal substrate, forming an initial Michaelis complex. researchgate.net The protease then cleaves a specific peptide bond within the loop. researchgate.net
Conformational Transition: This cleavage event is the trigger for a dramatic conformational change. The cleaved RCL rapidly inserts into the main body of the AAT molecule, forming a new strand in the central β-sheet. nih.govresearchgate.net This transition is irreversible. researchgate.net
Protease Trapping: As the loop inserts, it drags the covalently attached protease from one pole of the AAT molecule to the other. This movement distorts the active site of the protease, rendering it inactive. researchgate.net The final result is a stable, inactive AAT-protease complex that is then cleared from circulation. nih.govnih.gov
This ligand-induced conformational change is essential for AAT's function. nih.govelifesciences.org It ensures that the inhibition is rapid, specific, and irreversible, effectively removing destructive proteases from the local environment. researchgate.net
Environmental Modulators of AAT Binding Competence (e.g., Oxidative Stress from Cigarette Smoke)
The binding competence of AAT is not only regulated by internal physiological signals but can also be severely compromised by external environmental factors, most notably oxidative stress. nih.govnih.gov Cigarette smoke is a primary source of such oxidative stress and is a major risk factor for the development of emphysema, particularly in individuals with AAT deficiency. nih.govsemanticscholar.org
The mechanism of impairment involves the direct chemical modification of a critical amino acid in AAT's reactive centre loop:
Methionine Oxidation: The RCL of AAT contains a crucial methionine residue (Met358) at the P1 position, which is the primary recognition site for neutrophil elastase. mdpi.comnih.gov Reactive oxygen species (ROS) present in cigarette smoke can oxidize this methionine to methionine sulfoxide. nih.gov
Loss of Binding Affinity: The oxidation of Met358 dramatically reduces the affinity of AAT for neutrophil elastase by a factor of approximately 2,000. This modification effectively renders the AAT molecule incapable of inhibiting its primary target. nih.gov
Studies have shown that AAT purified from the blood of active smokers exhibits a significantly reduced ability to inhibit caspase-3, another of its targets, highlighting the systemic impact of smoking on AAT function. nih.gov This oxidative inactivation of AAT disrupts the critical protease-antiprotease balance in the lungs, leading to unchecked elastase activity, degradation of lung elastin (B1584352), and the progressive development of emphysema. nih.govyoutube.com The oxidative burden from smoking exacerbates the damage, effectively creating a functional deficiency of AAT even in individuals with normal genetic levels of the protein. nih.govmdpi.com
Interactive Table: Impact of Environmental Modulators on AAT
| Modulator | Mechanism | Effect on AAT Binding | Source |
|---|---|---|---|
| Cigarette Smoke (Oxidative Stress) | Oxidation of Methionine (Met358) in the reactive centre loop. | Dramatically reduces binding affinity for neutrophil elastase, impairing inhibitory function. nih.gov | nih.gov |
| Reactive Oxygen Species (ROS) | Direct chemical modification of the protein structure. | Attenuates the anti-caspase and anti-elastase activity of AAT. nih.gov | nih.gov |
Functional Consequences of Alpha 1 Antitrypsin Binding in Biological Systems Non Human and in Vitro Models
Regulation of Protease-Antiprotease Homeostasis in Pre-clinical Models
The fundamental function of Alpha-1 Antitrypsin is maintaining the critical balance between proteases and their inhibitors. nih.gov In the lungs, AAT is the primary inhibitor of neutrophil elastase, a potent enzyme that can degrade elastin (B1584352), a key component of the alveolar walls. msdmanuals.comyoutube.com An imbalance, where protease activity overwhelms the inhibitory capacity of AAT, leads to uncontrolled tissue destruction, the hallmark of emphysema seen in AAT deficiency (AATD). msdmanuals.comnih.gov
In vitro models using activated neutrophils have demonstrated that AAT effectively suppresses the destructive actions of neutrophil elastase (NE) and proteinase 3 (PR3). nih.gov Studies show that AAT significantly reduces the activity footprints of both NE and PR3, with maximum inhibition achieved at concentrations above 10 μM. nih.gov This research supports the existence of a protective threshold for AAT, below which the pericellular activity of these destructive proteinases increases significantly. nih.gov Animal models, particularly those involving elastase instillation into the lungs of mice or hamsters, have been pivotal in establishing this protease/antiprotease imbalance paradigm, showing that a lack of functional AAT leads to emphysema-like changes. nih.gov
The interaction is a destructive one for both molecules; the binding of a neutrophil serine protease cleaves the reactive center loop of AAT, leading to the destruction of both the protease and the inhibitor. nih.gov AAT's inhibitory capacity is not limited to neutrophil elastase; it also targets other proteases like plasmin and thrombin, though with less efficiency. nih.gov
Immunomodulatory and Anti-inflammatory Effects Mediated by AAT Binding
Beyond its antiprotease function, AAT exhibits significant immunomodulatory and anti-inflammatory properties, many of which are independent of its ability to inhibit serine proteases. nih.govnih.gov In vitro studies have shown that AAT can inhibit the activation of human monocytes mediated by lipopolysaccharide (LPS), which in turn decreases the production of pro-inflammatory cytokines. nih.gov This suggests a broader role for AAT in controlling inflammatory responses at their source. spandidos-publications.com
Research using a recombinant form of AAT (rAAT) that lacks anti-elastase activity has provided compelling evidence for this independent function. nih.gov In elastase-deficient mice, both native AAT and rAAT were able to reduce lung inflammatory responses to LPS, demonstrating that the anti-inflammatory effects are not solely dependent on neutrophil elastase inhibition. nih.gov
Modulation of Leukocyte Chemotaxis and Migration (e.g., Neutrophils, T cells) through AAT Interactions
AAT plays a crucial role in directing the movement of immune cells, particularly neutrophils. Hereditary AAT deficiency is associated with an excessive accumulation of neutrophils in the lungs. nih.gov In vitro studies have revealed that AAT modulates neutrophil chemotaxis through several distinct mechanisms.
One key mechanism involves the direct binding of glycosylated AAT to interleukin-8 (IL-8), a potent neutrophil chemokine. nih.govspandidos-publications.com This AAT-IL-8 complex formation prevents IL-8 from interacting with its receptor, CXCR1, on the surface of neutrophils, thereby inhibiting chemotaxis. nih.govbiorxiv.org
Furthermore, AAT influences neutrophil migration in response to soluble immune complexes (sICs) by controlling the expression of the Fcγ receptor IIIb (FcγRIIIb) on the neutrophil membrane. nih.gov This is achieved by inhibiting the activity of the enzyme ADAM-17, which would otherwise cleave the receptor from the cell surface. nih.gov In vitro studies have also shown that AAT can inhibit the adhesion of activated human neutrophils to human lung microvascular endothelial cells by 60-80%. nih.govpnas.org
Table 1: In Vitro Assays for Studying Cell Migration and Adhesion This table is interactive. Users can sort columns to compare different assay types.
| Assay Type | Principle | Application Example | Key Features | Reference(s) |
|---|---|---|---|---|
| Scratch (Wound Healing) Assay | A gap is created in a confluent cell monolayer; migration is measured by the rate at which cells fill the gap. | Studying the inhibitory effect of mifepristone (B1683876) on cancer cell migration. | Qualitative or semi-quantitative; good for visualizing collective cell migration. | nih.govbiorxiv.org |
| Boyden Chamber (Transwell) Assay | Cells migrate through a porous membrane towards a chemoattractant in a lower chamber. | Assessing chemotactic migration of epithelial, mesenchymal, and endothelial cells. | Quantitative; allows for study of chemotaxis and haptotaxis. | nih.gov |
| Flow Adhesion Assay | Simulates cell adhesion in blood vessels under shear stress using microfluidic chambers. | Studying leukocyte adhesion to endothelial cells or purified ligands under physiological flow. | Dynamic and provides in-depth physiological data; less suited for high-throughput. | aatbio.com |
| Static Adhesion Assay | Measures the attachment of cells to extracellular matrix (ECM) proteins or other cell layers in a static environment. | Ideal for studying cell interactions with ECM proteins like fibronectin. | Relatively simple to perform; suitable for high-throughput screening. | aatbio.com |
Influence on Cytokine Production and Downstream Signaling Pathways (e.g., NF-κB, P2X7 receptor)
AAT binding exerts a significant influence on intracellular signaling pathways that govern inflammation. AAT can inhibit the activation of NF-κB, a key transcription factor that drives the expression of many pro-inflammatory genes. nih.govnih.gov In vitro studies show that AAT prevents the degradation of IκBα, a natural inhibitor of NF-κB, thereby keeping NF-κB in an inactive state in the cytoplasm. nih.govspandidos-publications.com This action effectively suppresses the downstream production of inflammatory cytokines. nih.gov
AAT also modulates signaling through the P2X7 receptor, which is activated by extracellular ATP released from injured cells and triggers the release of the potent pro-inflammatory cytokine IL-1β. nih.gov In vitro experiments with monocytic cells have shown that physiological concentrations of AAT effectively inhibit this ATP-induced release of IL-1β. nih.gov The proposed mechanism involves AAT binding to the CD36 receptor, which initiates a signaling cascade that ultimately leads to the activation of nicotinic acetylcholine (B1216132) receptors, which in turn inhibit P2X7 receptor function. nih.gov
Additionally, AAT has been shown to bind to the glucocorticoid receptor (GR) in human macrophages, an interaction with anti-inflammatory consequences, including the inhibition of IL-8 production. nih.gov
Role of AAT Binding in Apoptosis Regulation
AAT has demonstrated a significant anti-apoptotic, or cell-protective, role in various in vitro models. nih.gov This function is particularly important in the context of lung endothelial cells, where AAT has been shown to inhibit apoptosis, a protective effect that goes beyond its antiprotease activity. nih.gov
One of the direct mechanisms is the inhibition of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govnih.gov By binding to and inhibiting caspase-3, AAT can prevent the final steps of programmed cell death. nih.govpnas.org This has been observed in studies of lung endothelial cells and in models of ischemia-reperfusion injury. nih.govpnas.org
In neutrophils, AAT can confer resistance to apoptosis induced by staurosporine (B1682477) by preventing the inactivation of the survival kinase Akt and the subsequent degradation of the anti-apoptotic protein Mcl-1. nih.gov In contrast, other studies have shown that in certain contexts, such as with non-small cell lung cancer cells, AAT can protect these malignant cells from staurosporine-induced apoptosis by blocking the inhibition of AKT/MAPK pathways and the activation of caspase 3. nih.gov
Table 2: Key Apoptotic Pathways Influenced by AAT This table is interactive. Users can sort columns for more information.
| Pathway Type | Key Molecules Involved | AAT's Role (In Vitro/Non-Human Models) | Outcome of AAT Interaction | Reference(s) |
|---|---|---|---|---|
| Intrinsic Pathway | Mitochondria, Caspase-9, Caspase-3, Mcl-1, Akt | Inhibits Caspase-3 activity; Prevents inactivation of Akt and degradation of Mcl-1. | Prevents apoptosis of endothelial cells; confers apoptosis resistance in neutrophils. | nih.govnih.govyoutube.com |
| Extrinsic Pathway | Death receptors (e.g., Fas, TNFR), Caspase-8, Caspase-3 | Inhibits Caspase-3 activity. | Can block the final execution step of the pathway. | nih.govyoutube.comyoutube.com |
Contribution to Host Defense Mechanisms (e.g., Antibacterial, Antiviral Properties, Complement System Interactions)
AAT contributes to the body's defense against pathogens through several mechanisms. It has been shown to possess both antibacterial and antiviral properties. nih.gov For instance, AAT can inhibit the replication of the SARS-CoV-2 virus in cell lines and human airway epithelial cultures. mdpi.comresearchgate.net This antiviral activity is mediated by its ability to bind and inactivate TMPRSS2, a host cell serine protease that is essential for priming the viral spike protein for entry into the cell. researchgate.netnih.gov
In the context of bacterial defense, S-nitrosylated AAT (S-NO-AAT) has been shown to stimulate a stronger anti-bacterial response in macrophages compared to native AAT. mdpi.com
AAT also interacts with the complement system, a primary component of humoral immunity. nih.gov In vitro and in vivo studies have found that Complement C3 directly binds to AAT. nih.gov This interaction has immunomodulatory consequences, as products of complement activation are potent chemoattractants for neutrophils. mdpi.com By interacting with complement components, AAT may help to regulate the inflammatory response driven by this system. nih.gov
Alpha-1 Antitrypsin Deficiency-Associated Molecular and Cellular Pathologies (non-human models, in vitro studies)
Alpha-1 Antitrypsin Deficiency (AATD) is a genetic disorder caused by mutations in the SERPINA1 gene. mdpi.comaasld.org The most common and severe form is the Z mutation (Pi*ZZ), which results from a single amino acid substitution (Glu342Lys). aasld.orgnih.gov This single change causes the AAT protein to misfold and form polymers, or long chains, within the endoplasmic reticulum (ER) of hepatocytes, the cells that produce it. mdpi.comnih.gov
This "gain-of-function" pathology, where the misfolded protein accumulates, is the primary driver of liver disease in AATD. nih.gov The retention of these polymers triggers ER stress, and when the cell's degradation systems like autophagy are overwhelmed, hepatocyte damage and cirrhosis can occur. nih.goversnet.org This process has been modeled effectively using in vitro systems, such as liver organoids derived from patients with AATD. ersnet.org These ZZ organoids show the characteristic AAT aggregates and low secretion of the protein, providing a platform to study the disease mechanisms. ersnet.org
The "loss-of-function" aspect of the disease is the resulting low level of circulating AAT, which leaves the lungs vulnerable to protease-mediated damage and emphysema. msdmanuals.com Animal models, including transgenic mice expressing the human Z-AAT protein, have been crucial for studying both the liver and lung pathologies associated with the deficiency. nih.gov These models have demonstrated that the circulating polymers themselves can also contribute to detrimental inflammatory responses in the lung, indicating that the pathology is not solely due to the lack of functional AAT. nih.gov
Table 3: Summary of Findings from Non-Human and In Vitro AATD Models This table is interactive. Users can sort columns to view specific model details.
| Model System | Genotype/Condition | Key Pathological Finding | Investigated Mechanism | Reference(s) |
|---|---|---|---|---|
| Liver Organoids | ZZ and MZ genotypes | AAT aggregates in cytoplasm, low protein secretion. | Modeling of AAT polymerization and secretion defects. | ersnet.org |
| Transgenic Mouse | Expressing human Z-AAT | Circulating AAT polymers drive inflammatory responses. | Role of abnormal polymers in lung pathogenicity. | nih.gov |
| Cell Culture (Hepatocytes) | Z-AAT expression | Retention of Z-AAT polymers in the endoplasmic reticulum. | ER stress, chaperone-mediated folding, and proteasomal degradation. | nih.gov |
| In Vitro Fibrinogen Model | Healthy neutrophils with low AAT concentrations | Increased pericellular activity of neutrophil elastase and proteinase 3. | Disruption of the protease/antiprotease balance. | nih.gov |
Intracellular Polymer Accumulation and Endoplasmic Reticulum Stress Responses
The most common severe form of AATD is caused by the Z mutation (Glu342Lys), a single nucleotide polymorphism in the SERPINA1 gene. jci.orgnih.gov This mutation destabilizes the alpha-1 antitrypsin (AAT) protein, causing it to misfold and form aberrant polymers within the endoplasmic reticulum (ER) of producing cells, primarily hepatocytes. jci.orgnih.gov This intracellular accumulation is a toxic gain-of-function that triggers a cascade of cellular stress responses.
In various in vitro and animal models, the accumulation of Z-AAT polymers is a hallmark of the disease. jci.org These polymers aggregate into periodic acid-Schiff (PAS)-positive inclusion bodies, which are a key histological feature of AATD-related liver disease. nih.govnih.gov The retention of these misfolded proteins perturbs ER homeostasis, leading to ER stress and the activation of the Unfolded Protein Response (UPR). jci.orgnih.gov The UPR is an adaptive signaling network with three main sensor branches—IRE1α, PERK, and ATF6—that aims to reduce the load of unfolded proteins and restore ER function. nih.gov
Interestingly, the activation of the UPR in AATD models has been a subject of complex findings. While overexpression of Z-AAT in cell lines like CHO, HEK293, and HepG2 robustly activates all three UPR pathways, some studies in animal models and patient liver cells did not detect significant UPR activation. jci.org This led to speculation that an absence of UPR signaling might allow hepatocytes containing Z-AAT polymers to survive. jci.org However, more recent studies using novel CRISPR/Cas9-edited human hepatocyte cell lines (Huh7.5Z) and new transgenic mouse models have provided direct evidence that Z-AAT accumulation does trigger a canonical UPR. physiology.org These models suggest that hepatocytes may survive this pro-apoptotic stress by selectively suppressing specific branches of the UPR. physiology.org
Beyond the UPR, autophagy has been identified as a critical cellular pathway for the disposal of insoluble Z-AAT aggregates. umassmed.edumdpi.com It is thought that when the primary ER-associated degradation (ERAD) pathway is overwhelmed, autophagy is induced to clear the toxic polymers. mdpi.com Impairment of these disposal pathways may act as a "second hit," exacerbating liver damage. umassmed.edu Research in mouse models has shown that enhancing autophagy with pharmacological agents can reduce the Z-AAT burden in the liver and decrease associated fibrosis. umassmed.edumdpi.com
A particularly noteworthy finding from live-cell imaging studies is that Z-AAT polymers can undergo a liquid-to-solid phase transition within the ER. nih.gov This process forms a solid protein matrix that physically impedes the mobility of other ER proteins in a size-dependent manner, effectively acting as a molecular sieve and further disrupting ER function. nih.gov
Table 1: Summary of Findings in Non-Human and In Vitro Models of Z-AAT Accumulation
| Model System | Key Findings | Citations |
|---|---|---|
| Human Cell Lines (HEK293, Huh7.5Z, etc.) | Secretion of Z-AAT polymers; Robust activation of UPR pathways (IRE1α, PERK, ATF6); Increased autophagy markers. | nih.govphysiology.org |
| Chinese Hamster Ovary (CHO) Cells | Secretion of Z-AAT polymers; UPR activation. | jci.orgnih.gov |
| Transgenic Mouse Models (PiZ, AAT-KO) | Hepatic accumulation of Z-AAT in PAS-positive globules; Liver steatosis, inflammation, and fibrosis; Selective UPR branch suppression; Reduced Z-AAT load with autophagy enhancers. | physiology.orgphysiology.org |
| Live-Cell Imaging Models | Z-AAT polymers undergo a phase transition to a solid state, impeding protein mobility in the ER. | nih.gov |
Mechanisms of Uninhibited Proteolytic Activity and Tissue Damage in Deficiency Models
The second major pathological mechanism in AATD is a loss-of-function, characterized by low circulating levels of AAT. nih.gov AAT is the primary inhibitor of powerful neutrophil-derived serine proteases, most notably neutrophil elastase (NE), but also proteinase 3 (PR3) and cathepsin G. atsjournals.orgersnet.org In the lung, AAT protects the delicate alveolar structures from proteolytic degradation by these enzymes. nih.govyoutube.com
The deficiency of AAT disrupts the critical protease-antiprotease balance. nih.govatsjournals.org This imbalance leads to uninhibited proteolytic activity that degrades key components of the lung's extracellular matrix, particularly elastin, resulting in the airspace enlargement characteristic of emphysema. atsjournals.orgnih.gov
Various animal models have been instrumental in elucidating this process. nih.gov Early models involved the direct instillation of proteases like porcine pancreatic elastase into the lungs of hamsters or mice, which successfully induced emphysema-like changes and supported the protease-antiprotease imbalance hypothesis. nih.gov More recently, genetically precise models have been developed, including:
Antisense oligonucleotide mouse models: These models use oligonucleotides to reduce hepatic AAT mRNA and circulating AAT levels, leading to the development of emphysema. physiology.org
AAT-knockout (AAT-KO) mice: Through gene editing, these mice lack all five murine Serpina1 paralogs, resulting in a complete absence of AAT protein. jci.orgumassmed.edu They have a normal lifespan but develop a respiratory phenotype that recapitulates many aspects of human lung disease. umassmed.edu
Studies using AAT-KO mice have shown that a lack of AAT impairs antibacterial defense in the lungs. jci.org When infected with S. pneumoniae, these mice had higher bacterial loads and significantly decreased survival, a phenomenon attributed to the NE-mediated degradation of surfactant proteins A and D, which are vital for innate immunity. jci.org
Novel in vitro models have also been created to study the protease/antiprotease balance. One such model uses fibrinogen as a substrate to measure the proteolytic "footprints" of NE and PR3 released from activated neutrophils. nih.govbirmingham.ac.uk This system clearly demonstrates that at AAT concentrations consistent with deficiency, the proteolytic activity of these enzymes is significantly increased. nih.gov It also serves as a platform to test the efficacy of therapeutic inhibitors. nih.govbirmingham.ac.uk Furthermore, research on macrophages expressing the Z-AAT mutation has revealed an alternative mechanism of tissue damage, where these cells show increased proteolytic activity against the extracellular matrix via the upregulation of the protease matriptase. nih.gov
Dysregulation of Immune and Inflammatory Pathways in AAT-Deficient States
Beyond the direct effects of polymer toxicity and protease imbalance, AATD is increasingly recognized as a primary inflammatory disorder. atsjournals.org This dysregulation stems from both the loss of AAT's normal anti-inflammatory functions and a pro-inflammatory toxic gain-of-function from the Z-AAT polymer. nih.govnih.gov
Normal AAT has broad immunomodulatory properties, including the ability to suppress NF-κB activation, inhibit leukocyte migration, and reduce the production of pro-inflammatory cytokines. nih.govnih.gov The deficiency of AAT leads to a loss of these braking mechanisms, resulting in a hyper-inflammatory phenotype. nih.gov For example, in vitro studies using neutrophils from AAT-deficient individuals show they have an enhanced chemotactic response to the chemokine IL-8. nih.gov Normal AAT inhibits this migration, indicating that in a deficient state, neutrophils are more easily recruited to airways, amplifying inflammation. nih.gov
The Z-AAT polymer itself actively contributes to inflammation. In vitro studies show that extracellular Z-AAT polymers can be chemotactic for neutrophils, potentially drawing more inflammatory cells to the lungs. nih.gov However, some research suggests this effect may be due to endotoxin (B1171834) contamination in experimental preparations, and that pure polymers may have anti-inflammatory properties, a point of ongoing investigation. nih.gov
Furthermore, the accumulation of Z-AAT polymers within the ER of immune cells themselves is pathogenic. In neutrophils, this intracellular accumulation induces ER stress, leading to accelerated apoptosis (cell death) and impaired bacterial killing. mdpi.com In lung epithelial cells, oxidant-induced polymerization of Z-AAT triggers ER stress and promotes an exaggerated release of inflammatory cytokines like TNF-α and IL-6. nih.gov A common signaling pathway activated by Z-AAT accumulation across multiple cell types is NF-κB, which drives the expression of numerous inflammatory genes, including IL-8, thereby creating a pro-inflammatory feedback loop. nih.gov This cycle is further worsened as uninhibited NE can stimulate macrophages to release leukotriene B4, another potent neutrophil chemoattractant. atsjournals.org
Table 2: Key Inflammatory Dysregulations in AATD Models
| Model/System | Finding | Inflammatory Consequence | Citations |
|---|---|---|---|
| Neutrophils from AATD individuals (ex vivo) | Enhanced chemotaxis in response to IL-8. | Increased neutrophil recruitment to inflammatory sites. | nih.gov |
| Neutrophils (in vitro) | Intracellular Z-AAT polymer accumulation. | ER stress, accelerated apoptosis, defective bacterial killing. | mdpi.com |
| Lung Epithelial Cells (in vitro) | Z-AAT polymer accumulation plus oxidant stress. | Increased production of TNF-α and IL-6. | nih.gov |
| Macrophages (in vitro) | Stimulation by uninhibited Neutrophil Elastase. | Release of leukotriene B4. | atsjournals.org |
| Multiple Cell Types (in vitro/animal models) | Z-AAT accumulation. | Activation of the NF-κB signaling pathway. | nih.gov |
Advanced Methodological Approaches for Alpha 1 Antitrypsin Binding Research
Structural Biology Techniques for High-Resolution AAT-Ligand Complex Characterization
The precise three-dimensional structure of Alpha-1 Antitrypsin (AAT) and its complexes with binding partners is fundamental to understanding its function and dysfunction. Several high-resolution techniques are employed to visualize these molecular architectures.
X-ray Crystallography: This has been a cornerstone technique in AAT research. It provided the first detailed atomic structures of AAT, revealing its canonical serpin fold, which includes three β-sheets and nine α-helices. researchgate.net Crystallography has been instrumental in visualizing the reactive center loop (RCL), which is crucial for its inhibitory activity against proteases like neutrophil elastase. researchgate.netnih.gov Studies have successfully determined the crystal structure of uncleaved AAT, offering insights into the conformation of its inhibitory loop before it interacts with a protease. nih.gov Furthermore, crystallographic analysis of AAT polymers and complexes with antibodies has helped to challenge and refine models of pathological polymerization. nih.govnih.gov
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is particularly valuable for studying large, flexible, or heterogeneous complexes that are difficult to crystallize, such as AAT polymers. This technique has been used to analyze the structure of AAT polymer chains extracted from liver tissue, providing information on the arrangement and interaction between adjacent subunits within the pathological polymer. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution NMR is a powerful tool for characterizing the structure and dynamics of proteins in a more native, solution-state environment. It is well-suited for studying the conformational changes that are central to AAT's function and pathology. nih.gov Researchers have successfully assigned the backbone resonances of the 45 kDa AAT molecule, a critical step for detailed characterization of its dynamic nature and for screening interactions with potential therapeutic compounds. nih.gov Recent studies have used solution-state NMR to perform high-resolution characterization of AAT polymers derived from patient tissues, providing definitive evidence that the structure within the polymer is similar to a post-cleavage conformation. nih.govucl.ac.uk
Table 1: Comparison of Structural Biology Techniques for AAT Research
| Technique | Principle | Advantages for AAT Research | Key Findings |
|---|---|---|---|
| X-ray Crystallography | Diffraction of X-rays by a crystalized protein to determine atomic coordinates. | Provides high-resolution (atomic level) static structures. | Revealed the canonical serpin fold, the structure of the reactive center loop, and the basis for some pathological polymer models. researchgate.netnih.govnih.gov |
| Cryo-Electron Microscopy (Cryo-EM) | Imaging of flash-frozen molecules in solution using an electron microscope to reconstruct 3D models. | Can analyze large, flexible, and heterogeneous complexes like polymers that are not amenable to crystallization. | Characterized the structure of ex vivo AAT polymer chains, revealing inter-subunit organization. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei to determine structure and dynamics in solution. | Provides residue-specific information on protein dynamics, conformational changes, and binding interactions in a solution state. nih.gov | Characterized the dynamic nature of monomeric AAT and provided high-resolution data on the internal structure of polymers. nih.govnih.govucl.ac.uk |
Quantitative Biochemical and Biophysical Assays for AAT Binding Kinetics and Affinity
To complement structural data, it is crucial to quantify the strength (affinity) and speed (kinetics) of AAT's interactions with its binding partners, which range from proteases to lipids and other proteins. nih.govmdpi.com
Surface Plasmon Resonance (SPR): SPR is a label-free optical biosensing technique used to measure real-time binding interactions between a molecule immobilized on a sensor chip and an analyte in solution. It is a valuable tool for validating protein-protein interactions identified through other methods, such as proteomics. springernature.com In AAT research, SPR can be used to quantify the binding kinetics and affinity of AAT with its various physiological and pathological partners, including proteases or potential therapeutic molecules.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of two molecules. It is considered the gold standard for determining the thermodynamic parameters of an interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This provides a complete thermodynamic profile of the AAT-ligand interaction, offering deep insights into the forces driving the binding event.
Gel-shift assays (Electrophoretic Mobility Shift Assay - EMSA): This technique is used to detect protein-protein or protein-nucleic acid interactions. It is based on the principle that a protein-ligand complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound components. While less quantitative than SPR or ITC, it is a robust method for confirming binding and assessing the formation of higher-order complexes, such as AAT polymers or its interaction with other proteins.
Table 2: Comparison of Assays for AAT Binding Kinetics and Affinity
| Assay | Principle | Information Obtained | Application in AAT Research |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Real-time kinetics (kon, koff), binding affinity (Kd). | Quantifying the interaction of AAT with proteases, antibodies, and potential drug candidates. springernature.com |
| Isothermal Titration Calorimetry (ITC) | Measures heat released or absorbed during a binding event. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Providing a complete thermodynamic profile of AAT binding to its partners. |
| Gel-shift Assays (EMSA) | Detects a shift in the electrophoretic mobility of a complex compared to its individual components. | Qualitative confirmation of binding, assessment of complex formation and stoichiometry. | Detecting AAT polymerization or its interaction with other proteins in a mixture. |
Proteomics and Interactomics Approaches for Comprehensive AAT Binding Partner Identification
Proteomics allows for the large-scale identification of proteins and their interactions, providing a global view of the AAT interactome.
Affinity Purification-Mass Spectrometry (AP-MS): This is a common strategy to identify binding partners. A 'bait' protein (e.g., AAT) is used to pull down its interacting 'prey' proteins from a cell lysate. The resulting complexes are then separated, and the proteins are identified using mass spectrometry (MS). nih.gov This approach can be used in wild-type versus knockout cells to identify gene-dependent interactions. nih.gov
Cross-linking Mass Spectrometry (XL-MS): This technique stabilizes transient or weak protein interactions by covalently linking the proteins before analysis. Using a cross-linker like DSSO, interacting proteins in their native context (e.g., within intact organelles) can be captured. nih.gov Subsequent MS analysis identifies the cross-linked peptides, revealing not only the identity of the binding partners but also providing spatial constraints on their interaction interface.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the core technology for protein identification in most proteomics workflows. nih.gov In "bottom-up" proteomics, proteins are digested into peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry for sequencing and identification. nih.gov LC-MS/MS is essential for identifying AAT variants and has been developed into algorithms for diagnosing AAT deficiency. nih.gov Recent advances in spatial proteomics, such as Deep Visual Proteomics (DVP), combine imaging with ultra-high-sensitivity MS to map the proteome of specific cells or even subcellular regions in tissue, allowing researchers to study the changing interactome of AAT in different disease states directly in patient biopsies. biorxiv.org
Table 3: Selected AAT Binding Partners Identified via Proteomics
| Binding Partner | Biological Context/Function | Significance of Interaction | Reference |
|---|---|---|---|
| Neutrophil Elastase | Primary target protease | Inhibition protects lung tissue from degradation. | nih.govmdpi.com |
| Proteinase 3, Cathepsin G | Other serine proteases | AAT contributes to the broad inhibition of inflammatory proteases. | nih.gov |
| Calreticulin | ER Chaperone | Interacts with misfolded Z-AAT, affecting its retention and aggregation in the ER. | nih.gov |
| Protein Disulfide Isomerase (PDI) A4 | ER Chaperone | Upregulated in AATD liver disease and involved in Z-AAT aggregation. | researchgate.net |
| Complement C3 | Component of the complement system | AAT may modulate the complement cascade; dysregulation is seen in AATD. | mdpi.com |
Gene Editing and Advanced Cell Culture Models for Dissecting AAT Binding Functions
Modern cell biology tools provide sophisticated platforms to study AAT binding in a controlled, physiologically relevant context.
Gene Editing (CRISPR-Cas9): The CRISPR-Cas9 system has revolutionized the study of genetic diseases like AAT deficiency. mdpi.com Researchers have demonstrated that this technology can be used to directly correct the disease-causing mutation (e.g., the Pi*Z allele) in the SERPINA1 gene. drugtargetreview.comtandfonline.com By co-delivering the Cas9 nuclease and a guide RNA with a correct DNA repair template, the mutated gene can be edited back to the wild-type sequence. nih.gov These gene-editing strategies have been successfully applied in patient-derived induced pluripotent stem cells (iPSCs), which can then be differentiated into hepatocytes, providing a powerful in vitro model to study the reversal of AAT polymerization and the restoration of normal protein trafficking and binding functions. mdpi.com
Advanced Cell Culture Models: While traditional 2D cell cultures have been useful, they often fail to replicate the complex environment of living tissues. aatbio.com Advanced 3D cell culture models, such as spheroids and organoids, offer a more physiologically relevant system. These models better mimic the cell-cell and cell-matrix interactions found in vivo, providing a superior platform for studying AAT polymerization, secretion, and interaction with other cell types. nih.gov For instance, liver organoids derived from patient iPSCs can recapitulate the AAT aggregation seen in liver disease, creating an invaluable tool for testing the efficacy of therapies aimed at preventing pathological binding events. mdpi.com
In vivo Pre-clinical Animal Models for Investigating Systemic AAT Binding Effects
Animal models are indispensable for studying the systemic consequences of altered AAT binding and for testing the efficacy of new therapeutic approaches before human trials.
PiZ Transgenic Mouse Model: The most widely used model for AAT deficiency-related liver disease is the PiZ transgenic mouse. nih.gov This model carries the human gene for the Z-mutant AAT, leading to the expression of the mutant protein in hepatocytes. nih.govbohrium.com These mice develop liver pathologies that mirror the human disease, including the formation of AAT polymer inclusions within the endoplasmic reticulum, inflammation, and fibrosis. tandfonline.com This model has been critical for demonstrating proof-of-concept for various therapeutic strategies, including the use of CRISPR-Cas9 gene editing to correct the Z-AAT mutation in vivo, which resulted in reduced liver pathology and partial restoration of normal M-AAT in the serum. drugtargetreview.comnih.govbohrium.com
Adeno-Associated Virus (AAV) and Adenovirus (Ad) Vector Models: Viral vectors are often used in conjunction with animal models to deliver genetic material. nih.gov For example, AAV vectors are used to deliver the CRISPR-Cas9 machinery to the liver in Pi*Z mice to achieve gene correction. nih.gov Adenoviral vectors have also been used to deliver CRISPR systems to reverse the liver phenotype in these mice. tandfonline.com These models are essential for optimizing delivery systems and evaluating the long-term expression and systemic effects of gene therapies.
Table 4: Key Pre-clinical Animal Models in AAT Research
| Model | Description | Key Research Applications | References |
|---|---|---|---|
| Pi*Z Transgenic Mouse | Mouse expressing the human Z-AAT mutant gene. | Models AATD-related liver disease, including polymer accumulation and liver injury. Used to test gene therapies, RNAi, and small molecule inhibitors. | tandfonline.comnih.govbohrium.com |
| AAV/Ad-mediated Models | Use of viral vectors to deliver genes (e.g., CRISPR components, correct AAT gene) to standard or transgenic animals. | Evaluating the efficacy and safety of gene delivery, testing gene correction strategies, and studying dose-response of gene therapies. | nih.govnih.gov |
Advanced Imaging Techniques for Spatiotemporal Localization of AAT and its Binding Partners within Cells and Tissues
Visualizing where and when AAT interacts with its partners inside cells and tissues is crucial for understanding its biological roles.
Fluorescence Correlation Spectroscopy (FCS): FCS is a high-resolution imaging technique that measures fluctuations in fluorescence intensity within a tiny, focused observation volume. It can be used to determine the diffusion speed and concentration of fluorescently labeled molecules. In AAT research, FCS has been used to measure the mobility of AAT within the endoplasmic reticulum, revealing that Z-AAT polymers can undergo a phase transition to a solid state, which severely restricts the movement of other ER proteins. nih.gov
Fluorescence Recovery After Photobleaching (FRAP): In FRAP, a fluorescent probe in a specific region of a cell is intentionally bleached with a high-intensity laser. The rate at which fluorescence recovers in that region, due to the movement of unbleached molecules from surrounding areas, provides information about molecular mobility. This technique has been used to confirm the immobilization of Z-AAT within ER inclusions. nih.gov
Spatial Proteomics: As a cutting-edge field, spatial proteomics integrates microscopy with mass spectrometry to map protein expression within the morphological context of a tissue. A recent study utilized Deep Visual Proteomics (DVP) on human liver biopsies from AATD patients. biorxiv.org By using a laser to isolate specific cells or even subcellular regions identified by microscopy and then analyzing them with ultra-sensitive mass spectrometry, the researchers could map the proteomic changes that occur as AAT aggregates accumulate, providing unprecedented molecular detail at a single-cell spatial resolution. biorxiv.org
Future Directions and Emerging Research Avenues in Alpha 1 Antitrypsin Binding Biology
Discovery and Characterization of Novel AAT Binding Partners and Their Untapped Biological Significance
A primary focus of future research is the continued discovery and characterization of new molecules that bind to AAT. While the interaction with neutrophil elastase is well-established, recent studies have identified a growing list of binding partners, suggesting a broader functional repertoire for AAT. nih.govnih.gov These interactions are often mediated by electrostatic, glycan, or hydrophobic sites on the AAT molecule, independent of its reactive center loop that entraps proteases. nih.govnih.gov
Known and Potential AAT Binding Partners
| Binding Partner Category | Examples | Potential Biological Significance |
| Proteases | Neutrophil elastase, Proteinase 3, Cathepsin G | Regulation of proteolysis, tissue protection pnas.orgwikipedia.org |
| Cytokines | Interleukin-6 (IL-6), Tumor necrosis factor-alpha (TNF-α) | Modulation of inflammatory responses nih.govmdpi.com |
| Lipids and Lipoproteins | Cholesterol, Fatty acids, High-density lipoprotein (HDL) | Regulation of lipid metabolism, anti-inflammatory effects nih.gov |
| Cell Surface Molecules | VEGF receptors, Glucocorticoid receptor | Inhibition of apoptosis, anti-inflammatory signaling nih.govresearchgate.net |
| Complement Components | Complement C3 | Regulation of the complement system nih.govresearchgate.net |
The untapped biological significance of these interactions is vast. For instance, the binding of AAT to lipids and lipoproteins may influence cardiovascular health, while its interaction with cytokines and cell surface receptors highlights its role as an immunomodulator. nih.govmdpi.com Future research will likely employ advanced proteomic techniques to systematically identify new binding partners in different biological contexts, such as in various tissues and disease states.
Decoding Alpha-1 Antitrypsin's Role as a Molecular 'Sensor' or 'Regulator' in Intricate Cellular Networks
The ability of AAT to bind to a diverse set of molecules suggests that it may function as a molecular 'sensor' or 'regulator' within complex cellular networks. As an acute-phase protein, its levels increase significantly during inflammation, allowing it to modulate various pathways. nih.gov
AAT as a Cellular Regulator:
Inflammation: AAT can inhibit the activity of pro-inflammatory cytokines and regulate the function of immune cells like neutrophils and macrophages. researchgate.netmdpi.com
Apoptosis: AAT has been shown to inhibit caspase-3 and caspase-1, key enzymes in the apoptotic process, suggesting a role in cell survival. nih.gov
Cell Signaling: By binding to cell surface receptors, AAT can influence intracellular signaling cascades, impacting gene expression and cellular responses. nih.govresearchgate.net
Understanding how AAT integrates signals from its various binding partners to orchestrate a coordinated cellular response is a key area for future investigation. This includes elucidating the downstream effects of AAT binding on gene expression and protein activity. For example, studies have shown that AAT can influence the expression of genes related to inflammation and cell death.
Development of Innovative Biotechnological Tools and Research Probes Based on AAT Binding Specificity
The specific binding properties of AAT can be harnessed to develop novel biotechnological tools and research probes. These tools could be invaluable for both basic research and clinical applications.
Potential Biotechnological Applications:
| Application Area | Description |
| Diagnostic Assays | Development of highly specific assays to detect and quantify AAT binding partners in biological samples. This could lead to new biomarkers for various diseases. |
| Therapeutic Agents | Engineering of AAT variants with enhanced binding affinity for specific targets, such as inflammatory mediators or cancer-related proteins. |
| Research Probes | Creation of fluorescently or radioactively labeled AAT molecules to visualize and track its interactions within cells and tissues. This can help in understanding its mechanism of action. nih.gov |
| Drug Delivery | Utilizing AAT as a carrier molecule to deliver drugs to specific sites in the body, leveraging its natural binding affinities. |
For instance, a novel ELISA has been developed to quantify AAT-neutrophil elastase complexes, which could be a valuable tool for studying inflammatory diseases. researchgate.net Furthermore, mutagenesis studies of the reactive center loop of AAT are being conducted to create variants with altered protease specificity, which could have therapeutic potential. researchgate.net
Leveraging Multi-Omics Approaches to Understand AAT Binding in Complex Biological Contexts
To fully comprehend the intricate roles of AAT and its binding partners, a multi-omics approach is essential. nih.gov This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of AAT's function in health and disease. thermofisher.com
Multi-Omics in AAT Research:
Genomics: Identifying genetic variants in the SERPINA1 gene that affect AAT's structure, function, and binding properties. mdpi.com
Proteomics: Characterizing the complete set of AAT binding partners in different cell types and conditions, and analyzing post-translational modifications of AAT that may influence its interactions. mdpi.compreprints.org
Transcriptomics: Studying how AAT binding affects the expression of genes involved in various cellular processes.
Metabolomics: Investigating the impact of AAT on cellular metabolism through its interactions with metabolic enzymes and transporters.
By combining these different layers of biological information, researchers can create detailed network models of AAT's interactions and predict how perturbations in this network might lead to disease. youtube.com This systems-level understanding will be crucial for developing targeted and personalized therapies for AAT-related disorders.
Q & A
Q. What is the primary functional role of alpha 1-antitrypsin (A1AT), and how does its structural instability contribute to disease pathology?
A1AT is a serine protease inhibitor (serpin) that primarily inhibits neutrophil elastase, protecting tissues from protease-mediated damage. Its structural instability arises from mutations (e.g., Z variant) that cause misfolding, leading to polymerization and accumulation in hepatocytes, resulting in liver cirrhosis and emphysema. Methodologically, structural analysis via electrofocusing (isoelectric focusing) distinguishes normal (M) from dysfunctional variants (e.g., S, Z) based on electrophoretic mobility .
Q. How is A1AT deficiency diagnosed, and what molecular techniques validate phenotypic discrepancies?
Diagnosis combines serum A1AT quantification (nephelometry/ELISA) with phenotyping via isoelectric focusing to identify variants. Genetic sequencing is recommended for inconclusive phenotyping results, particularly for rare null alleles (e.g., Granite Falls variant). Plasma levels <11 µM indicate deficiency, but functional assays (e.g., elastase inhibition kinetics) resolve discordant cases .
Q. What genetic variants of A1AT are clinically significant, and how are they characterized experimentally?
Common pathogenic variants include Z (Glu342Lys) and S (Glu264Val), identified via PCR-based sequencing or targeted genotyping. Rare variants (e.g., Mprocida, null alleles) require full-gene sequencing or mass spectrometry to detect aberrant protein truncation/misfolding .
Advanced Research Questions
Q. How can researchers resolve contradictions in recombinant A1AT glycosylation patterns across expression systems?
Recombinant A1AT glycosylation varies by host (e.g., CHO cells vs. human neuronal lines). Methodological steps:
- Use PNGase F digestion to release N-glycans for LC-MS profiling.
- Compare site-specific occupancy (Asn46, Asn83, Asn247) via tryptic peptide mapping.
- Validate biological activity via elastase inhibition assays to assess glycan-dependent functional impacts .
Q. What experimental strategies elucidate A1AT's role in tuberculosis (TB) pathogenesis, given its elevated serum levels in TB patients?
- Proteomic profiling of TB patient sera using LC-MS/MS identifies A1AT as a biomarker.
- Functional studies: Co-culture Mycobacterium tuberculosis with A1AT-treated macrophages to assess bacterial uptake/cytokine modulation (e.g., IL-6, TNF-α).
- Validate specificity via siRNA knockdown in cellular models .
Q. How do latent TGF-β binding proteins (LTBPs) interact with A1AT in extracellular matrix remodeling?
LTBPs stabilize TGF-β in a latent complex, but A1AT may compete for binding sites. Experimental approaches:
- Surface plasmon resonance (SPR) to measure binding affinities.
- Co-immunoprecipitation in fibroblast-conditioned media.
- Collagen contraction assays to assess matrix remodeling in LTBP4-knockout vs. A1AT-deficient models .
Q. What advanced techniques quantify intact A1AT proteoforms in complex biological samples?
Top-down mass spectrometry (TD-MS) preserves post-translational modifications (PTMs):
- Intact protein separation via liquid chromatography (LC) under non-denaturing conditions.
- High-resolution MS (Orbitrap/Q-TOF) with electron-based dissociation (EThcD) for PTM mapping.
- Cross-reference with databases (e.g., TopDown Proteomics Portal) for variant identification .
Methodological Considerations
Q. How to optimize recombinant A1AT production for functional studies while minimizing aggregation?
- Use mammalian expression systems (e.g., PER.C6 cells) with codon optimization and chaperone co-expression (e.g., calnexin).
- Monitor folding via pulse-chase assays with radiolabeled methionine.
- Purify via heparin affinity chromatography, with size-exclusion chromatography (SEC) to remove polymers .
Q. What in vitro assays best model A1AT's inhibitory kinetics under pathophysiological conditions?
- Stopped-flow fluorimetry to measure association rates (kon) between A1AT and elastase.
- Oxidative stress simulation: Pre-treat A1AT with H2O2 to mimic methionine oxidation, then assess residual inhibitory capacity .
Q. How to investigate A1AT's transcriptional regulation by hepatocyte nuclear factors (HNFs)?
- Chromatin immunoprecipitation (ChIP) in hepatoma cells (e.g., HepG2) to identify HNF1A/HNF4A binding to the SERPINA1 promoter.
- Luciferase reporter assays with promoter truncations to map regulatory elements .
Data Interpretation and Contradictions
Q. How to reconcile conflicting reports on A1AT's anti-inflammatory vs. pro-inflammatory roles in chronic obstructive pulmonary disease (COPD)?
- Context-dependent effects arise from oxidative modification (e.g., methionine sulfoxidation) or cleavage by proteases (e.g., proteinase 3).
- Experimental resolution: Compare native vs. oxidized A1AT in neutrophil chemotaxis assays and cytokine profiling (IL-8, LTB4) .
Q. Why do some A1AT deficiency patients develop severe liver disease despite normal elastase inhibition capacity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
